4,5-Diethyl-2-methyl-7-phenylhept-4-en-6-ynal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Diethyl-2-methyl-7-phenylhept-4-en-6-ynal is an organic compound with a complex structure that includes multiple functional groups such as alkenes, alkynes, and aldehydes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diethyl-2-methyl-7-phenylhept-4-en-6-ynal typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor followed by a series of functional group transformations. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced techniques such as chromatography and distillation is essential to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
4,5-Diethyl-2-methyl-7-phenylhept-4-en-6-ynal undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.
Reduction: The compound can be reduced to form alcohols.
Substitution: The alkyne and alkene groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Catalysts like palladium on carbon (Pd/C) and conditions such as hydrogenation are employed.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted alkenes or alkynes, depending on the specific reaction conditions .
Scientific Research Applications
4,5-Diethyl-2-methyl-7-phenylhept-4-en-6-ynal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,5-Diethyl-2-methyl-7-phenylhept-4-en-6-ynal involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Diethyl-4-methylbenzylphosphonate: Shares similar structural features but differs in functional groups and reactivity.
Other Hept-4-en-6-ynal Derivatives: Compounds with similar backbones but different substituents, leading to variations in chemical properties and applications.
Uniqueness
4,5-Diethyl-2-methyl-7-phenylhept-4-en-6-ynal is unique due to its combination of functional groups, which provides a versatile platform for various chemical reactions and applications. Its specific structure allows for targeted interactions in both chemical and biological systems, distinguishing it from other similar compounds .
Properties
CAS No. |
917774-20-0 |
---|---|
Molecular Formula |
C18H22O |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
4,5-diethyl-2-methyl-7-phenylhept-4-en-6-ynal |
InChI |
InChI=1S/C18H22O/c1-4-17(18(5-2)13-15(3)14-19)12-11-16-9-7-6-8-10-16/h6-10,14-15H,4-5,13H2,1-3H3 |
InChI Key |
MCSBOCXAPOHJSO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(CC)C#CC1=CC=CC=C1)CC(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.